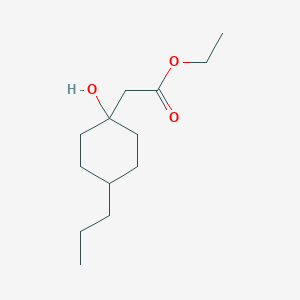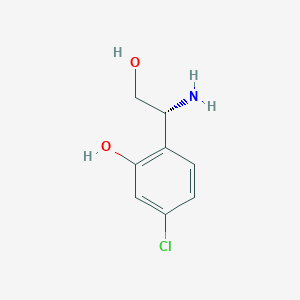![molecular formula C8H13NO B13626189 Tetrahydro-1H-3a,6a-ethanofuro[3,4-c]pyrrole](/img/structure/B13626189.png)
Tetrahydro-1H-3a,6a-ethanofuro[3,4-c]pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-1H-3a,6a-ethanofuro[3,4-c]pyrrole is a heterocyclic compound that features a fused ring system containing both furan and pyrrole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetrahydro-1H-3a,6a-ethanofuro[3,4-c]pyrrole can be achieved through various synthetic routes. One common method involves the use of ammonium acetate as a promoter in a one-pot tandem aldol condensation/aza-addition reaction. This reaction typically involves 2-methyl-3-carbamoylpyrroles and aldehydes in the presence of ammonium acetate in a green solvent such as poly(ethylene glycol)-400 at elevated temperatures (e.g., 100°C) to yield the desired product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-1H-3a,6a-ethanofuro[3,4-c]pyrrole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents compatible with the reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Tetrahydro-1H-3a,6a-ethanofuro[3,4-c]pyrrole has several scientific research applications, including:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of biochemical pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Tetrahydro-1H-3a,6a-ethanofuro[3,4-c]pyrrole exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fused heterocyclic systems such as:
Pyrrolo[3,2-c]pyridinones: These compounds share a similar fused ring structure and exhibit a wide range of biological activities.
Indole derivatives: Known for their diverse biological activities and structural similarities to Tetrahydro-1H-3a,6a-ethanofuro[3,4-c]pyrrole.
Uniqueness
This compound is unique due to its specific ring fusion and the presence of both furan and pyrrole moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
3-oxa-7-azatricyclo[3.3.2.01,5]decane |
InChI |
InChI=1S/C8H13NO/c1-2-8-4-9-3-7(1,8)5-10-6-8/h9H,1-6H2 |
InChI Key |
LLAPRJPLHRPUPR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC23C1(CNC2)COC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


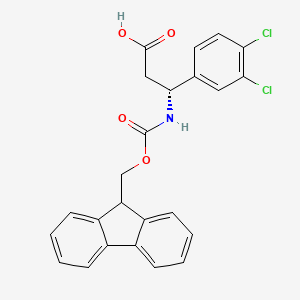
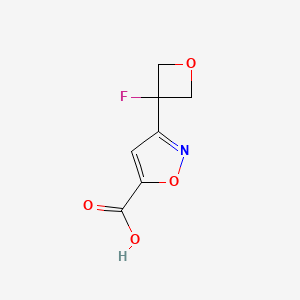
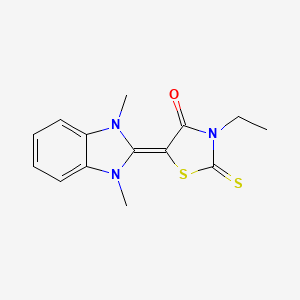
![2-{Ethyl[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B13626124.png)

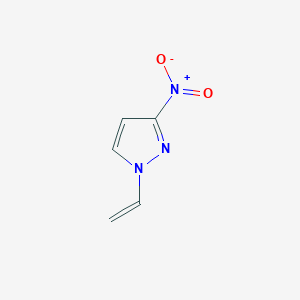
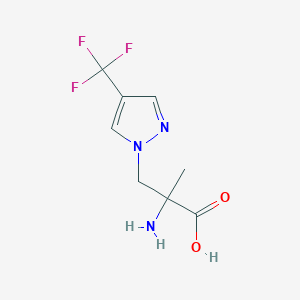
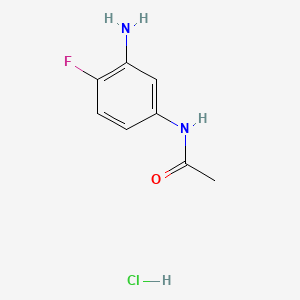
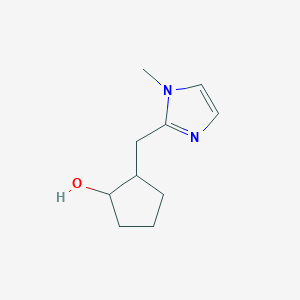
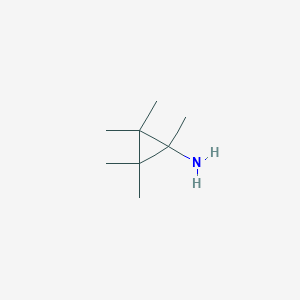
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)-4-bromo-1h-pyrazol-3-amine](/img/structure/B13626178.png)
